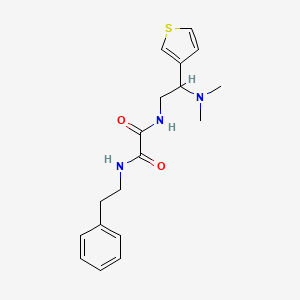

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide

Description

N1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is a substituted oxalamide derivative characterized by a central ethanediamide (oxalamide) backbone. The molecule features two distinct substituents:

- N1 position: A 2-(dimethylamino)-2-(thiophen-3-yl)ethyl group, combining a tertiary amine (dimethylamino) and a thiophene ring.

- N2 position: A phenethyl group (aromatic ethylbenzene).

This structural design integrates electron-rich heterocycles (thiophene) and polar amine groups, which may influence solubility, bioavailability, and receptor binding.

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-21(2)16(15-9-11-24-13-15)12-20-18(23)17(22)19-10-8-14-6-4-3-5-7-14/h3-7,9,11,13,16H,8,10,12H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRCJCQZOPZBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCCC1=CC=CC=C1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide” typically involves multi-step organic reactions. One possible route could involve:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

Introduction of the dimethylamino group: This step might involve the alkylation of a secondary amine with dimethylamine.

Attachment of the thiophene group: This could be done through a cross-coupling reaction such as the Suzuki or Stille coupling.

Addition of the phenethyl group: This step might involve a Friedel-Crafts alkylation or similar reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide” can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: As a potential drug candidate due to its unique structural features.

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Materials Science: In the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

N1-(3,4-Difluorophenyl)-N2-(2-(Dimethylamino)-2-(Thiophen-3-yl)ethyl)oxalamide

Structural Differences :

- N1 substituent : 3,4-Difluorophenyl vs. phenethyl in the target compound.

- Impact : Fluorination enhances electronegativity and metabolic stability but reduces lipophilicity compared to the phenethyl group. The difluorophenyl analog may exhibit stronger hydrogen-bonding interactions due to fluorine’s electron-withdrawing effects .

Ethyl 2-(2-(Dimethylamino)thiophen-3-yl)-2-oxoacetate

Structural Differences :

- Core structure : Oxalamide vs. ester.

- N1 substituent : Missing ethyl linkage and phenethyl group.

Functional Impact :

Thioamide and Thioacyl Analogs

Structural Differences :

- Core structure : Oxalamide vs. thioamide (C=S replacing C=O).

Functional Impact :

Chloroacetamide Herbicides (e.g., Alachlor)

Structural Differences :

- Core structure : Oxalamide vs. chloroacetamide.

- Substituents: Thiophene and dimethylamino vs. chloro and alkyl/aryl groups.

Functional Impact :

- Chloroacetamides (e.g., alachlor) act as herbicides by inhibiting fatty acid synthesis.

Key Research Findings and Trends

- Substituent Effects : Phenethyl groups enhance lipophilicity and membrane permeability, while fluorinated aryl groups improve metabolic stability.

- Core Structure : Oxalamides balance stability and reactivity, outperforming esters and thioamides in drug-like applications.

- Thiophene Role : The thiophene ring contributes to π-π stacking interactions, critical for binding to aromatic residues in enzymes or receptors .

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a distinctive structure characterized by the presence of a dimethylamino group, a thiophene ring, and an oxalamide moiety. The synthesis typically involves the reaction of thiophene derivatives with amines in the presence of coupling agents.

General Synthetic Route:

- Reagents: Thiophene derivatives, dimethylamine, and oxalyl chloride.

- Conditions: Solvent (e.g., dichloromethane), temperature control (0°C to room temperature), and a base (triethylamine or pyridine).

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study comparing various dimethylamino-linked molecules against lung cancer cells demonstrated that these compounds can inhibit cell proliferation effectively.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| N1-(2-dimethylamino)ethyl | 15 | Lung Cancer |

| N1-(3-dimethylamino)propyl | 20 | Lung Cancer |

| N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl) | 12 | Lung Cancer |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the thiophene-modified compound may have superior efficacy compared to its analogs .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzyme Activity: The compound may act as an enzyme inhibitor, affecting pathways critical for cancer cell survival.

- Receptor Binding: It may interact with specific receptors involved in cellular signaling, leading to altered cell behavior.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, highlighting their potential therapeutic applications:

-

Antioxidant Activity: A study evaluated the antioxidant capacity of oxalamide derivatives, showing that modifications in the chemical structure can enhance free radical scavenging abilities .

The DPPH assay results suggest that the thiophene-containing derivative possesses notable antioxidant properties.

Compound DPPH Scavenging Activity (%) N1-(2-dimethylamino)ethyl 85% N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl) 90% - Cytotoxicity Tests: In vitro cytotoxicity assays against various cancer cell lines demonstrated that the compound exhibits selective toxicity towards malignant cells while sparing normal cells, which is a desirable characteristic for anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.